Ammonium nitrate-15N

Overview

Description

Ammonium nitrate-15N is an inorganic salt containing the 15N isotope . It is specifically designed for various laboratory applications, offering exceptional performance and reliability . With a 10 atom % 15N concentration, it is particularly suitable for isotope labeling experiments, ensuring accurate and precise results .

Synthesis Analysis

The stable nitrogen isotope (15N) analysis of ammonium (NH4+) and nitrate (NO3–) is widely used in ecological research, providing insights into N cycling and its underlying regulating mechanisms in both aquatic and terrestrial ecosystems . A large number of methods have been developed for the preparation and measurement of 15N abundance of NH4+ and NO3– in liquid environmental samples at either natural abundance or enriched levels .Molecular Structure Analysis

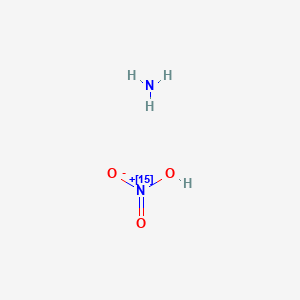

Ammonium nitrate-15N has a linear formula of NH415NO3 . The molecular weight is 81.04 .Chemical Reactions Analysis

Ammonium nitrate-15N is commonly used in agriculture research as a tracer . The stable nitrogen isotope (15N) analysis of ammonium (NH4+) and nitrate (NO3–) is widely used in ecological research, providing insights into N cycling and its underlying regulating mechanisms in both aquatic and terrestrial ecosystems .Physical And Chemical Properties Analysis

Ammonium nitrate-15N has a boiling point of 210 °C (lit.) and a melting point of 169 °C (lit.) . The molecular weight is 80.14 by atom % calculation (10 atom % 15N) .Mechanism of Action

Target of Action

Ammonium nitrate-15N is primarily targeted towards the nitrogen cycle in both terrestrial and aquatic ecosystems . It is used extensively in agricultural research as a tracer , providing insights into nitrogen cycling and its underlying regulating mechanisms .

Mode of Action

Ammonium nitrate-15N interacts with its targets by participating in the nitrogen cycle. It is taken up by plants and other organisms, where it undergoes various transformations. The 15N isotope acts as a marker, allowing researchers to track the movement and transformation of nitrogen within the ecosystem .

Biochemical Pathways

Ammonium nitrate-15N affects the nitrogen cycle, specifically the processes of nitrification and denitrification . Nitrification is the biological oxidation of ammonia to nitrite, followed by the oxidation of nitrite to nitrate. Denitrification is the reduction of nitrate to gaseous nitrogen, which is released into the atmosphere . The 15N isotope allows for the tracking of these processes, providing valuable information about nitrogen dynamics in the ecosystem .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of ammonium nitrate-15N, we can discuss its environmental kinetics. After application, ammonium nitrate-15N is taken up by plants and microorganisms in the soil. The rate of uptake depends on various factors, including the concentration of the compound in the soil, the presence of other nitrogen sources, and environmental conditions .

Action Environment

The action of ammonium nitrate-15N is influenced by various environmental factors. These include soil type, temperature, moisture levels, and the presence of other nutrients. For example, the rate of nitrification is generally higher in warm, moist, well-aerated soils . Additionally, the presence of aluminum can affect the uptake of ammonium nitrate-15N .

Safety and Hazards

Future Directions

There is a need for more experimental work and theoretical estimations in combinations of field verification to characterize isotopic fractionation under various environmental and atmospheric neutralization conditions . This would help to better interpret isotopic data and our understanding of NHx (NH3 + NH4+) dynamics in the atmosphere .

properties

InChI |

InChI=1S/HNO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3/i1+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRORZGWHZXZQMV-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N.[15N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693921 | |

| Record name | (~15~N)Nitric acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31432-46-9 | |

| Record name | Nitric-15N acid, ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31432-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~15~N)Nitric acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium nitrate-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does ammonium nitrate-15N enable quantitative proteomic analysis?

A: Ammonium nitrate-15N serves as a source of "heavy" nitrogen (15N) for metabolic labeling in proteomics. When rice seedlings are grown in a medium containing ammonium nitrate-15N, they incorporate the 15N isotope into their proteins during protein synthesis []. This incorporation results in a predictable mass shift in peptides containing the 15N isotope compared to their unlabeled counterparts.

Q2: What are the advantages of using stable isotope labeling with ammonium nitrate-15N compared to other labeling methods in proteomics?

A: Stable isotope labeling with ammonium nitrate-15N, as described in the SILARS method [], offers several advantages for quantitative proteomics:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)